6beta-Chloro Testosterone 17-O-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6?-Chloro Testosterone 17-O-Acetate is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. This compound is known for its potential use in performance enhancement and bodybuilding due to its anabolic properties. It is a chlorinated derivative of testosterone, which prevents its conversion to dihydrotestosterone (DHT) and estrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6?-Chloro Testosterone 17-O-Acetate involves several steps, starting from testosterone. The chlorination at the 6-position is a critical step, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride. The acetylation at the 17-position is typically done using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product’s purity and consistency. Techniques like recrystallization and chromatography are commonly employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
6?-Chloro Testosterone 17-O-Acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6?-Chloro-17-keto testosterone, while reduction can produce 6?-Chloro-17-hydroxy testosterone .
Scientific Research Applications
6?-Chloro Testosterone 17-O-Acetate has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for studying steroidal compounds.
Biology: Investigated for its effects on muscle growth and development.
Medicine: Explored for potential therapeutic uses in conditions like muscle wasting and osteoporosis.
Industry: Utilized in the development of performance-enhancing supplements
Mechanism of Action
The compound exerts its effects by binding to androgen receptors, which leads to the activation of specific genes responsible for muscle growth and development. The chlorination at the 6-position prevents its conversion to DHT and estrogen, thereby reducing the risk of side effects associated with these metabolites .
Comparison with Similar Compounds
Similar Compounds
Clostebol: Another chlorinated derivative of testosterone, but with a chlorine atom at the 4-position.
Chlormadinone Acetate: A synthetic progestin with a chlorine atom at the 6-position and an acetate group at the 17-position.
Uniqueness
6?-Chloro Testosterone 17-O-Acetate is unique due to its specific chlorination and acetylation pattern, which imparts distinct anabolic properties while minimizing androgenic and estrogenic effects. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H29ClO3 |
---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
[(6R,8R,9S,10R,13S,14S,17S)-6-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H29ClO3/c1-12(23)25-19-5-4-15-14-11-18(22)17-10-13(24)6-8-20(17,2)16(14)7-9-21(15,19)3/h10,14-16,18-19H,4-9,11H2,1-3H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1 |
InChI Key |
CFRQCFFNEVQOPP-UKSDXMLSSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)Cl)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.